4-Fluoro-D-phenylalanine hydrochloride

Catalog No.
S516186
CAS No.
122839-52-5
M.F
C9H11ClFNO2
M. Wt
219.64 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-D-phenylalanine hydrochloride

CAS Number

122839-52-5

Product Name

4-Fluoro-D-phenylalanine hydrochloride

IUPAC Name

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1

InChI Key

ZDECBCKSULAIGP-DDWIOCJRSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)F.Cl

Neuroscience:

  • Studies on learning and memory: 4-F-D-Phe has been shown to modulate neurotransmitter activity in the brain, particularly affecting glutamate and dopamine. Pubmed source: Researchers are investigating its potential role in improving learning and memory, Pubmed source: though more research is needed to understand its mechanisms and potential therapeutic applications.

Oncology:

  • Antitumor properties: Some studies have suggested that 4-F-D-Phe may have antitumor properties, potentially by interfering with cancer cell metabolism. Pubmed source: However, these studies are preliminary, and further research is necessary to determine its efficacy and safety in cancer treatment.

Other areas of investigation:

  • 4-F-D-Phe is also being explored for its potential applications in other areas, such as pain management, Pubmed source: neurodegenerative diseases, Pubmed source: and psychiatric disorders. Pubmed source: It is important to note that these are ongoing areas of research, and more studies are needed to confirm the potential benefits and safety of 4-F-D-Phe in these contexts.
  • Origin: 4-F-D-Phe-HCl is a man-made compound not found naturally. It is derived from D-phenylalanine, an amino acid found in proteins, through chemical modification [].
  • Significance: 4-F-D-Phe-HCl is a research tool used to study various biological processes, particularly those related to neurotransmission and protein interactions [].

Molecular Structure Analysis

  • 4-F-D-Phe-HCl consists of a D-phenylalanine molecule with a fluorine atom attached to the fourth carbon (C4) position of the phenyl ring. It also has a hydrochloride (HCl) group attached, forming a salt [].
  • Key features: The presence of the fluorine atom disrupts the local environment of the molecule compared to D-Phe, potentially affecting its interactions with other molecules [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis route for 4-F-D-Phe-HCl might be proprietary information, but generally, it likely involves fluorination of D-phenylalanine or a similar precursor molecule [].
  • Decomposition: Information on the specific decomposition pathway is limited, but as with most amino acids, it likely undergoes thermal decomposition at high temperatures.
  • Other Reactions: Due to its functional groups, 4-F-D-Phe-HCl might participate in various reactions typical of amino acids, such as peptide bond formation or reactions with enzymes. However, detailed studies on its specific reaction pathways are likely found in specialized research papers.

Physical And Chemical Properties Analysis

  • Data on specific properties like melting point, boiling point, and solubility for 4-F-D-Phe-HCl is scarce.
  • It is likely a white crystalline solid based on its structure and similar amino acid compounds [].
  • Solubility might be dependent on the pH of the solution, with higher solubility expected in acidic environments due to the presence of the HCl group.

The mechanism of action of 4-F-D-Phe-HCl depends on the specific research context. Here are two potential scenarios:

  • Interaction with Protein Targets: Due to its structural similarity to D-phenylalanine, 4-F-D-Phe-HCl might be able to bind to receptors or enzymes that typically interact with D-Phe. This can be used to study these interactions and their role in biological processes [].
  • Neurotransmission: 4-F-D-Phe-HCl might interfere with the neurotransmitter L-DOPA (levodopa), a precursor to dopamine. This property allows researchers to investigate dopamine signaling pathways in the brain.
  • Limited information is available on the specific hazards of 4-F-D-Phe-HCl.
  • As a general precaution, most laboratory chemicals should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats [].
  • Due to the presence of the fluorine atom, it's advisable to consult safety data sheets (SDS) for similar fluorinated compounds to get a general idea of potential hazards.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15

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